5-Amino-2,4-dihydroxybenzoic acid
Overview
Description
5-Amino-2,4-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H7NO4 It is a derivative of benzoic acid, featuring amino and hydroxyl groups at specific positions on the benzene ring
Mechanism of Action
Mode of Action
It is known that hydroxybenzoic acids can have antioxidant properties , which suggests that 5-Amino-2,4-dihydroxybenzoic acid may interact with its targets to neutralize reactive oxygen species and reduce oxidative stress.
Biochemical Pathways
Given its potential antioxidant properties , it may be involved in pathways related to oxidative stress and cellular defense mechanisms.
Result of Action
Based on its potential antioxidant properties , it may help protect cells from damage caused by reactive oxygen species, thereby contributing to cellular health and function.
Biochemical Analysis
Biochemical Properties
It is known that hydroxybenzoic acids, a group to which this compound belongs, have excellent biochemical and antioxidant capabilities . They are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .
Cellular Effects
Hydroxybenzoic acids are known to have various health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . These effects suggest that 5-Amino-2,4-dihydroxybenzoic acid may influence cell function in a similar manner.
Molecular Mechanism
It is known that hydroxybenzoic acids can activate the Nrf2 signaling pathway that increases the expression of antioxidant enzymes, thereby decreasing oxidative stress . This could potentially be a mechanism through which this compound exerts its effects.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that the compound should be stored in a dark place, under an inert atmosphere, at room temperature .
Metabolic Pathways
It is known that hydroxybenzoic acids are the building blocks of most of the phenolic compounds in foods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-dihydroxybenzoic acid typically involves the use of resorcinol as a starting material. One common method is the Kolbe-Schmitt reaction, where resorcinol undergoes carboxylation to form 2,4-dihydroxybenzoic acid. This intermediate is then subjected to nitration and subsequent reduction to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,4-dihydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction of the amino group can produce corresponding amines .
Scientific Research Applications
5-Amino-2,4-dihydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoic acid: Lacks the amino group, making it less versatile in certain reactions.
3,4-Dihydroxybenzoic acid (Protocatechuic acid): Has hydroxyl groups at different positions, affecting its reactivity and applications.
2,3-Dihydroxybenzoic acid: Similar structure but different substitution pattern, leading to different chemical properties and uses
Uniqueness
5-Amino-2,4-dihydroxybenzoic acid is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-amino-2,4-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDMNZRFRZYKDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593295 | |
Record name | 5-Amino-2,4-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69938-56-3 | |
Record name | 5-Amino-2,4-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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